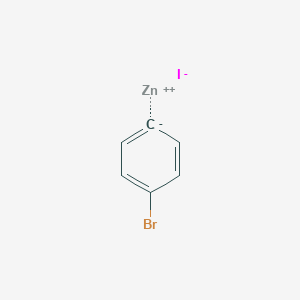
zinc;bromobenzene;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “zinc;bromobenzene;iodide” is a coordination complex that involves zinc, bromobenzene, and iodide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of zinc;bromobenzene;iodide typically involves the reaction of zinc with bromobenzene and iodide under controlled conditions. One common method is the Grignard reaction, where bromobenzene reacts with magnesium to form phenylmagnesium bromide, which then reacts with zinc iodide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;bromobenzene;iodide can undergo various types of chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state.
Substitution: The bromobenzene moiety can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can oxidize the zinc center.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound.
Substitution: Electrophiles like halogens or nitro groups can substitute the hydrogen atoms on the benzene ring under acidic conditions.
Major Products Formed
Oxidation: Zinc oxide and substituted benzene derivatives.
Reduction: Zinc metal and reduced benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Zinc;bromobenzene;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of zinc;bromobenzene;iodide involves the coordination of zinc with bromobenzene and iodide ions. The zinc center can facilitate various chemical transformations by acting as a Lewis acid, stabilizing reaction intermediates, and enhancing the reactivity of the bromobenzene moiety. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simple aryl halide used in organic synthesis.
Iodobenzene: Another aryl halide with similar reactivity but different halogen.
Zinc Iodide: A zinc salt used in various chemical applications .
Uniqueness
Zinc;bromobenzene;iodide is unique due to its combination of zinc, bromobenzene, and iodide, which imparts distinct chemical properties and reactivity. The presence of zinc enhances the compound’s catalytic activity and its ability to participate in diverse chemical reactions, making it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C6H4BrIZn |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
zinc;bromobenzene;iodide |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Clave InChI |
PLIIAGJFCAKUCV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)Br.[Zn+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
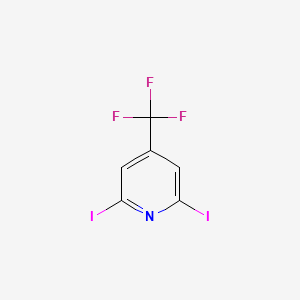
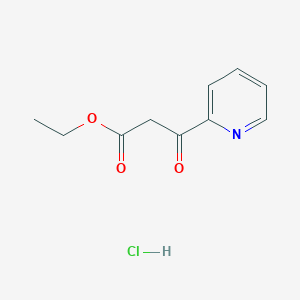
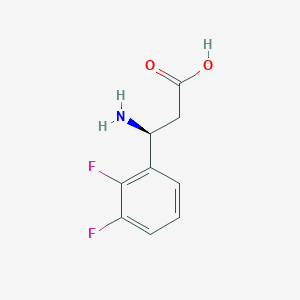
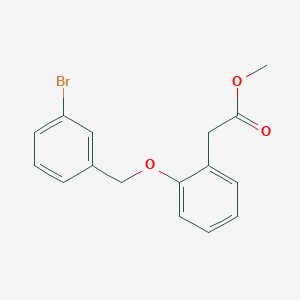

![(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12336752.png)

![(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B12336766.png)
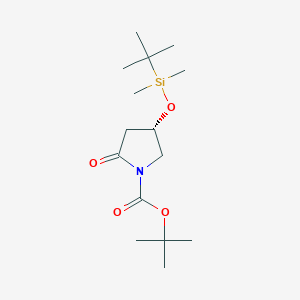
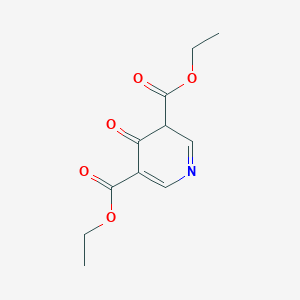
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)

